N2-(2-fluoro-4-methylphenyl)pyridine-2,3-diamine dihydrochloride
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Overview
Description
N2-(2-fluoro-4-methylphenyl)pyridine-2,3-diamine dihydrochloride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridine-2,3-diamine core. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-fluoro-4-methylphenyl)pyridine-2,3-diamine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-amino-3-hydroxypyridine with fluorinating agents such as sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) to introduce the fluorine atom
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) to achieve high yields of fluorinated pyridine derivatives . The final product is then purified and converted to its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
N2-(2-fluoro-4-methylphenyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
N2-(2-fluoro-4-methylphenyl)pyridine-2,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N2-(2-fluoro-4-methylphenyl)pyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules through hydrogen bonding and electrostatic interactions. This compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-3-bromopyridine: Another fluorinated pyridine derivative with similar chemical properties.
2-fluoro-5-fluoroalkoxypyridine: A compound with multiple fluorine atoms, used in similar applications.
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: A structurally related compound with potential therapeutic applications.
Uniqueness
N2-(2-fluoro-4-methylphenyl)pyridine-2,3-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-N-(2-fluoro-4-methylphenyl)pyridine-2,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3.2ClH/c1-8-4-5-11(9(13)7-8)16-12-10(14)3-2-6-15-12;;/h2-7H,14H2,1H3,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWZIKZBPQRKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=N2)N)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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